molecular formula C24H27N3O3 B11002256 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B11002256
M. Wt: 405.5 g/mol
InChI Key: RLKZBZWYWAHGPX-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: is a chemical compound with the following IUPAC name: 2-[(1-(2-methoxyethyl)-1H-indol-4-yl)oxy]acetic acid . Its molecular formula is C₁₃H₁₅NO₄ , and it has a molecular weight of 249.27 g/mol .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Indole Formation: Starting from appropriate precursors, indole is formed via a Fischer indole synthesis or other methods.

    Etherification: The indole is then reacted with 2-methoxyethyl chloride to introduce the methoxyethyl group.

    Acetylation: The resulting intermediate is acetylated using acetic anhydride or acetyl chloride to yield the final compound.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in bulk using similar principles. Optimization of reaction conditions, purification, and scalability are essential for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the acetic acid carbonyl group.

    Reduction: Reduction of the indole ring or the carbonyl group is also possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a probe for biological studies due to its potential interactions with cellular targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar indole moieties or acetic acid derivatives can be compared. Notable examples include 2-(2-methoxy-1-methylethoxy)-1-propanol (CAS: 20324-32-7) and other benzimidazoles .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C24H27N3O3/c1-17(2)27-13-11-18-20(6-4-8-22(18)27)25-24(28)16-30-23-9-5-7-21-19(23)10-12-26(21)14-15-29-3/h4-13,17H,14-16H2,1-3H3,(H,25,28)

InChI Key

RLKZBZWYWAHGPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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